

Physical and chemical properties of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate

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Compound of Interest

Ethyl 4-(2-nitrophenyl)thiazole-2carboxylate

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Technical Guide: Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate** is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and synthesis of closely related isomers and derivatives, offering a predictive profile to inform research and development efforts.

Introduction

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring, a versatile scaffold in medicinal chemistry known for a wide range of biological activities. The presence of a nitrophenyl group is known to enhance the reactivity and biological interactions of such molecules. Thiazole derivatives are integral to the development of pharmaceuticals and agrochemicals, acting as key intermediates in the synthesis of bioactive compounds. Their significance lies in their ability to interact with various biological targets, leading to advancements in therapeutic strategies.

Physicochemical Properties



While specific experimental values for **Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate** are not readily available, the following table summarizes the known properties of its isomers, providing an estimated profile for the target compound.

Property	Ethyl 2-(4- nitrophenyl)-1,3- thiazole-4- carboxylate	Ethyl 2-(3-Methyl-4- nitrophenyl)thiazol e-4-carboxylic acid ethyl ester	Ethyl 2-(4-hydroxy- 3-nitrophenyl)-4- methylthiazole-5- carboxylate
Molecular Formula	C12H10N2O4S	C13H12N2O4S	C13H12N2O5S
Molecular Weight	278.29 g/mol	292.31 g/mol	308.31 g/mol
Appearance	Light green solid	Pale yellow solid	Data not available
Purity	≥ 98% (HPLC)	≥ 96% (HPLC)	Data not available
Storage Conditions	0-8 °C	0-8 °C	Data not available

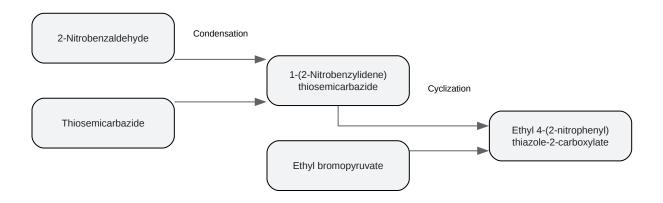
Based on these related compounds, **Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate** is expected to be a solid at room temperature with a molecular formula of $C_{12}H_{10}N_2O_4S$ and a molecular weight of 278.29 g/mol .

Synthesis and Experimental Protocols

A general and plausible synthetic route for **Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate** can be extrapolated from established methods for similar thiazole derivatives. A common approach involves the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway





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Caption: Proposed synthesis of **Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate**.

Experimental Protocol: Synthesis of a Related Compound (Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate)[4][5]

This protocol for a structurally related compound provides a template for the potential synthesis of the target molecule.

- Synthesis of 1-(2-Nitrobenzylidene)thiosemicarbazide:
 - A mixture of 2-nitrobenzaldehyde and thiosemicarbazide is refluxed in a suitable solvent, such as ethanol.
 - The reaction progress is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration and washed to yield the intermediate.
- Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate:



- 1-(2-Nitrobenzylidene)thiosemicarbazide (0.5 g, 0.00237 mol) and ethyl bromopyruvate
 (0.3 mL, 0.00238 mol) are refluxed in absolute ethanol (20 mL) for 4 hours.
- The reaction is monitored by TLC.
- After the reactants are consumed, the reaction is quenched by adding ice-cold water, leading to the precipitation of the product.
- The precipitate is filtered and washed with excess water to yield the pure compound.

Spectral Data

While specific spectra for **Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate** are not available, data from related compounds can provide an indication of the expected spectral characteristics.

Expected Spectroscopic Features:

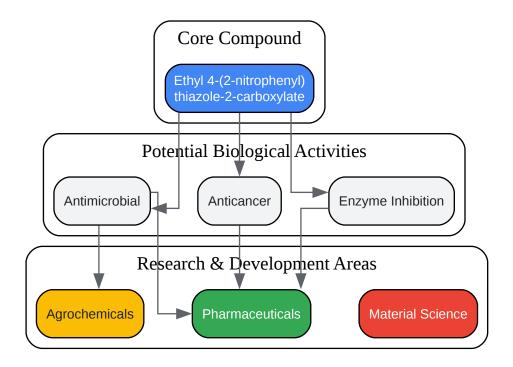
- ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons
 of the nitrophenyl ring, and the proton on the thiazole ring are expected.
- ¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the thiazole and nitrophenyl rings, and the ethyl group carbons are anticipated.
- IR Spectroscopy: Characteristic absorption bands for the C=O of the ester, C=N of the thiazole ring, and the nitro group (NO₂) are expected.
- Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Potential Biological Activity and Applications

Thiazole derivatives are known for a wide array of biological activities. The introduction of a nitrophenyl moiety can further modulate these properties.

Potential Applications Workflow





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Caption: Potential applications derived from the biological activities of nitrophenylthiazole scaffolds.

- Antimicrobial Activity: Many thiazole derivatives exhibit significant antibacterial and antifungal properties. The nitrophenyl group can enhance this activity.
- Anticancer Activity: Thiazole-containing compounds have been investigated for their efficacy
 against various cancer cell lines. The mechanisms often involve the inhibition of key
 signaling pathways crucial for cancer cell survival and proliferation.
- Enzyme Inhibition: The structural features of nitrophenylthiazoles make them potential
 candidates for enzyme inhibitors, which is a key strategy in drug discovery. For instance,
 related compounds have been studied as monoamine oxidase (MAO) inhibitors for the
 treatment of neurodegenerative disorders.
- Agrochemicals: Related thiazole compounds are utilized in the formulation of pesticides and herbicides.



 Material Science: There is potential for this class of compounds to be explored in the development of advanced materials with improved properties.

Conclusion

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. While direct experimental data is scarce, the analysis of its isomers provides a strong foundation for predicting its physicochemical properties, guiding its synthesis, and postulating its biological activities. Further research into this specific compound is warranted to fully elucidate its properties and potential applications.

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